molecular formula C11H10BrNO2 B1449093 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid CAS No. 1388024-88-1

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B1449093
CAS No.: 1388024-88-1
M. Wt: 268.11 g/mol
InChI Key: ZSRLSBLJPFSNKU-UHFFFAOYSA-N
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Description

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid typically involves the bromination of 7-methylindole followed by the introduction of an acetic acid moiety. One common method involves the reaction of 7-methylindole with bromine to form 4-bromo-7-methylindole. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, influencing cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-bromo-7-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-2-3-8(12)10-7(4-9(14)15)5-13-11(6)10/h2-3,5,13H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRLSBLJPFSNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 2
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 3
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 4
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 5
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 6
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid

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